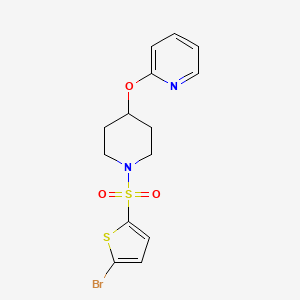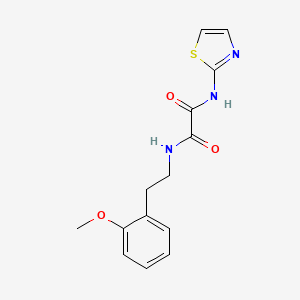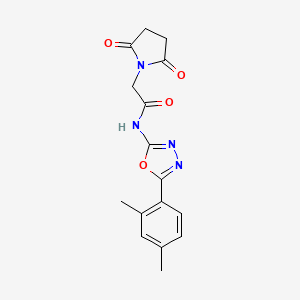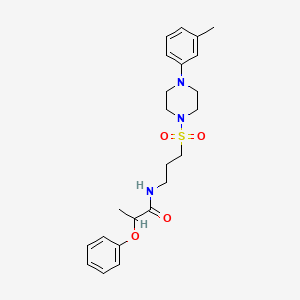
2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, and its unique mechanism of action has made it a potential candidate for the treatment of various types of cancer.
科学的研究の応用
β3-Adrenoceptor Agonists Development
Compounds including piperazine sulfonamide derivatives have been prepared as potent and selective β3-adrenoceptor (β3-AR) agonists, showcasing significant promise for the treatment of β3-AR-mediated pathological conditions. The tertiary amine nitrogen atom in piperazine sulfonamides, distinct from the secondary amine in previously reported β3-AR agonists, contributes to their potent activity. This suggests their potential application in developing treatments targeting β3-AR-mediated conditions, such as metabolic disorders or bladder dysfunction (Perrone et al., 2009).
Antimalarial Activity
Certain piperazine derivatives, specifically those with a (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl) structure, have demonstrated anti-malarial activity. The crystal structures of these compounds, including active and nonactive variants, were analyzed to understand the role of various molecular components in generating anti-malarial activity. This research indicates the potential of piperazine sulfonamide derivatives in anti-malarial drug development (Cunico et al., 2009).
Herbicidal Activities
Novel 2-[p-(arylurea-sulfonyl)phenoxy] propanates synthesized from piperazine derivatives have shown some level of herbicidal activity. This suggests the utility of such compounds in developing new herbicides, potentially offering a new approach to managing weed resistance in agriculture (Fang-zhong, 2006).
Antioxidant and Pharmacological Properties
Piperazine derivatives, particularly those involving phenothiazine, have been synthesized and evaluated for their antioxidant and pharmacological activities. These compounds, featuring the phenothiazine core, have shown potential in various pharmaceutical applications, including as tranquilizers, neuroleptics, and in the treatment of tuberculosis and bacterial infections. Their electron donor properties and low oxidation potential make them candidates for further pharmaceutical development (Narule et al., 2015).
Antimicrobial and Antifungal Agents
Piperazine derivatives containing sulfonyloxy aniline moieties have been prepared and evaluated for their antimicrobial and antifungal activities. These compounds have shown efficacy against various bacterial and fungal pathogens, indicating their potential application in the development of new antimicrobial and antifungal agents (Patel et al., 2004).
作用機序
Mode of Action
The compound acts as a non-selective antagonist of the α1B and α2A-adrenoceptors . This means it binds to these receptors and blocks their activation, preventing the usual physiological responses triggered by these receptors.
Biochemical Pathways
The antagonistic action on α1B and α2A-adrenoceptors can influence several biochemical pathways. For instance, the α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .
Result of Action
The chronic administration of this compound has been observed to reduce the level of triglycerides and glucose in the plasma .
特性
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-19-8-6-9-21(18-19)25-13-15-26(16-14-25)31(28,29)17-7-12-24-23(27)20(2)30-22-10-4-3-5-11-22/h3-6,8-11,18,20H,7,12-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAIIWBGKNXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2840805.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2840806.png)
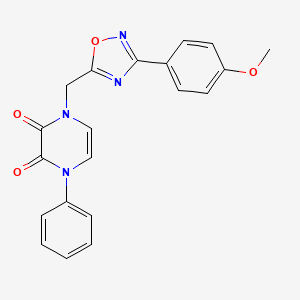
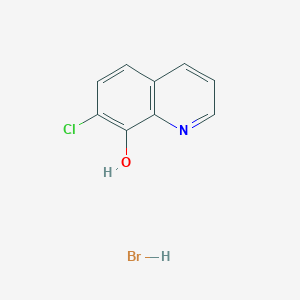
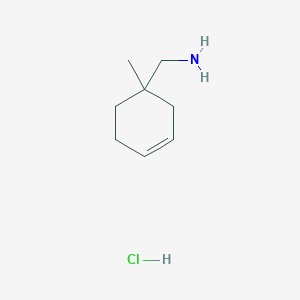
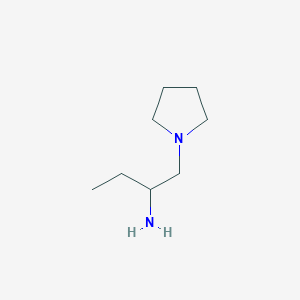
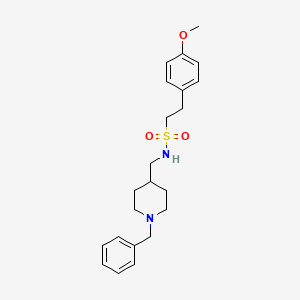

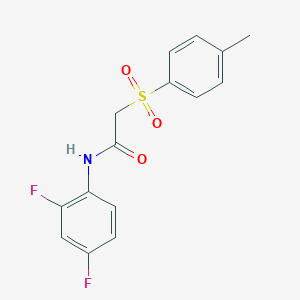
![Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate](/img/structure/B2840822.png)
